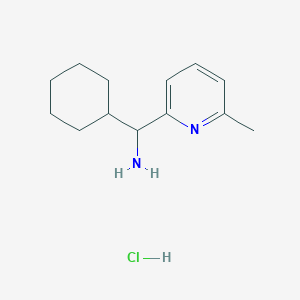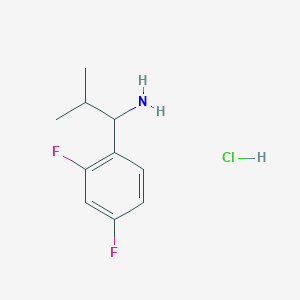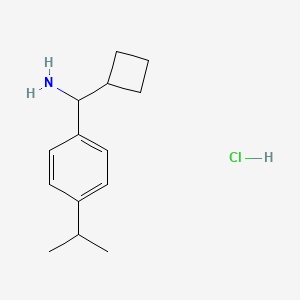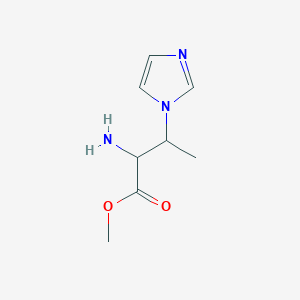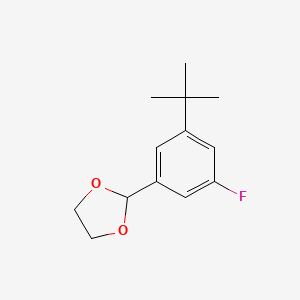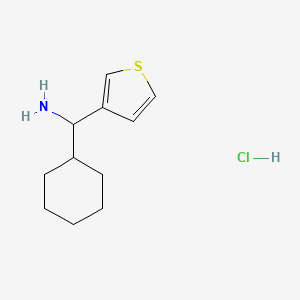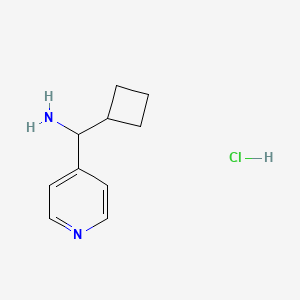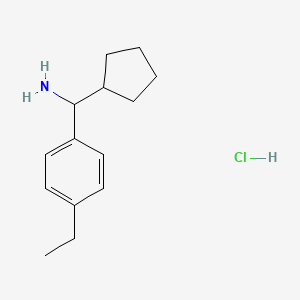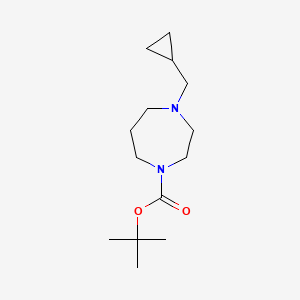
叔丁基 4-(环丙基甲基)-1,4-二氮杂环戊烷-1-羧酸酯
描述
Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate, also known as TBCD, is a cyclic ester of a diazepane ring and a tert-butyl group. It is a relatively new and versatile compound that has a variety of applications in organic synthesis and scientific research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and the potential future directions for TBCD.
科学研究应用
合成和化学性质
- 叔丁基 4-(环丙基甲基)-1,4-二氮杂环戊烷-1-羧酸酯和类似化合物因其合成和化学性质而受到探索。已经建立了 (S)-叔丁基 3-甲基-1,4-二氮杂环戊烷-1-羧酸酯的实用合成方法,突出了其用于千克级生产的潜力。这涉及从市售的氨基丙醇开始的分子内环化 (Gomi 等人,2012 年)。
- 已经通过过渡金属催化的反应合成了单氟环丙烷羧酸酯,其中包括叔丁基重氮乙酸酯衍生物。这些化合物用于合成羧酰胺和胺,展示了它们在化学合成中的多功能性 (Haufe 等人,2002 年)。
在有机化学中的应用
- 叔丁基和相关的环丙烷羧酸酯用于有机合成,其中它们与各种亲电试剂的反应导致不同的化学结构。这些反应构成了进一步化学修饰的基础,在有机化学中具有广泛的应用 (Häner 等人,1986 年)。
- 该化合物参与氨基酸和其他生物活性分子的立体定向合成。例如,结构相似的叔丁基取代烯丙基丙二酸酯已被用于合成受保护的氨基环丙烷羧酸,突出了这些化合物在复杂有机分子合成中的作用 (Koskinen 和 Muñoz,1993 年)。
催化和合成应用
- 叔丁基环丙烷羧酸酯及其衍生物用于催化,例如在不对称环丙烷化反应中。这些反应在创建光学活性化合物中至关重要,这在药物合成和其他应用中至关重要 (Fukuda 和 Katsuki,1997 年)。
- 它们还用于液晶化合物的开发,展示了它们在材料科学中的实用性。例如,叔丁基重氮乙酸酯与环戊烯的加成反应导致在液晶技术中具有潜在应用的化合物 (Kozhushkov 等人,2004 年)。
作用机制
Action Environment
The action, efficacy, and stability of Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and cellular environment . For instance, the stability of the compound could be affected by the presence of reactive species in the environment. The efficacy of the compound could also be influenced by the concentration of the compound and its target molecules.
生化分析
Biochemical Properties
Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cytochrome P450 and esterases. These interactions often involve the binding of Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. The nature of these interactions can vary, with some resulting in the formation of stable enzyme-inhibitor complexes, while others may lead to transient interactions that modulate enzyme activity .
Cellular Effects
The effects of Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation . Additionally, this compound can alter gene expression by binding to transcription factors or interacting with DNA, leading to changes in the expression levels of various genes involved in cellular metabolism and homeostasis .
Molecular Mechanism
At the molecular level, Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate can inhibit the activity of cytochrome P450 enzymes by forming a stable complex with the enzyme’s active site . Additionally, this compound can modulate gene expression by interacting with transcription factors or directly binding to DNA, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The temporal effects of Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to the gradual breakdown of the compound, resulting in reduced efficacy . In terms of long-term effects, Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate has been observed to cause changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects . At higher doses, Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These toxic effects are often dose-dependent, with higher doses leading to more severe adverse effects. Additionally, threshold effects have been observed, where certain dosages are required to elicit specific biochemical responses .
Metabolic Pathways
Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. These enzymes play a crucial role in the metabolism of this compound, leading to the formation of various metabolites . The metabolic pathways of Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate often involve oxidation, reduction, and hydrolysis reactions, which are catalyzed by specific enzymes . Additionally, this compound can interact with cofactors, such as NADPH and FAD, which are essential for the catalytic activity of certain enzymes involved in its metabolism .
Transport and Distribution
The transport and distribution of Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate can bind to specific proteins, such as albumin and globulins, which facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within specific tissues can influence its biochemical effects and overall efficacy .
Subcellular Localization
The subcellular localization of Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications . For instance, the presence of specific amino acid sequences or chemical modifications can direct Tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate to the nucleus, where it can interact with DNA and transcription factors . Similarly, this compound can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
tert-butyl 4-(cyclopropylmethyl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-7-15(9-10-16)11-12-5-6-12/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQPURXLPQOXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


